Ethyl 2-chloro-5-hydroxynicotinate
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Overview
Description
Ethyl 2-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, a chlorine atom at the 2-position, and a hydroxyl group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of ethyl nicotinate followed by hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-chloro-5-oxonicotinate or ethyl 2-chloro-5-carboxynicotinate.
Reduction: Formation of ethyl 2-hydroxy-5-hydroxynicotinate.
Substitution: Formation of ethyl 2-amino-5-hydroxynicotinate or ethyl 2-thio-5-hydroxynicotinate.
Scientific Research Applications
Ethyl 2-chloro-5-hydroxynicotinate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-2-hydroxynicotinate: Similar structure but with the chlorine and hydroxyl groups at different positions.
Methyl 2-chloro-5-hydroxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, chlorine atom, and hydroxyl group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 2-chloro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3 |
InChI Key |
FHBPIQXPHXOJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)Cl |
Origin of Product |
United States |
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